REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:4]([NH2:12])=[CH:5][CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=1.[F:13][C:14]([F:19])([F:18])[C:15](O)=O.C(=O)(O)[O-]>Cl.C(Cl)Cl>[CH3:1][N:2]1[C:3]2[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=2[N:12]=[C:15]1[C:14]([F:19])([F:18])[F:13]
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CNC=1C(=CC=C(C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a dark brown liquid
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The compound was purified by flash column chromatography (10 to 20% ethyl acetate/petrol)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |